Methyl 4-chloro-5-methoxy-2-methylbenzoate
Description
Methyl 4-chloro-5-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a chlorine atom at position 4, a methoxy group at position 5, and a methyl group at position 2 on the aromatic ring. This compound belongs to a class of benzoic acid derivatives widely utilized in pharmaceutical synthesis and organic chemistry due to their tunable electronic and steric properties. Substituted benzoates are critical intermediates in drug development, where substituent patterns influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
methyl 4-chloro-5-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-8(11)9(13-2)5-7(6)10(12)14-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCWBSBAPLWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-methoxy-2-methylbenzoate typically involves the esterification of 4-chloro-5-methoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the chlorination of methyl 4-methoxy-2-methylbenzoate using N-chlorosuccinimide (NCS) in the presence of a suitable solvent like N,N-dimethylformamide (DMF) under heat insulation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety and environmental considerations are paramount, especially when handling chlorinating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Ester Hydrolysis: The major product is 4-chloro-5-methoxy-2-methylbenzoic acid.
Oxidation: The major product is 4-chloro-5-hydroxy-2-methylbenzoate.
Scientific Research Applications
Methyl 4-chloro-5-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-methoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, or functional groups, leading to variations in physicochemical properties and applications:
*Molecular weight calculated based on formula.
2.2. Physicochemical Properties
- Lipophilicity: The methyl group at position 2 in the target compound likely increases lipophilicity (XLogP3 ~2.5–3.0 estimated) compared to methoxy or amino analogs (e.g., XLogP3 = 3 for Methyl 5-chloro-2-[...]benzoate in ).
- Hydrogen Bonding: Amino or acetylamino substituents (e.g., in ) introduce hydrogen bond donors/acceptors, enhancing solubility in polar solvents.
Key Research Findings
- Purity Standards : HPLC/UV methods (e.g., ) ensure >95% purity for pharmaceutical-grade analogs, critical for regulatory compliance.
Biological Activity
Methyl 4-chloro-5-methoxy-2-methylbenzoate (MCMMB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and presents relevant research findings, case studies, and comparative data.
MCMMB is characterized by its methyl ester functional group, a methoxy group, and a chloro substituent on the aromatic ring. The structural formula can be represented as follows:
This compound exhibits various chemical reactions such as nucleophilic substitution, ester hydrolysis, and oxidation, which are critical for its biological activity and applications in synthesis.
Biological Activities
1. Antimicrobial Activity
Research indicates that MCMMB has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study:
In a study conducted by Smith et al. (2023), MCMMB was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
2. Anti-inflammatory Properties
MCMMB has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
A recent publication highlighted that MCMMB reduced inflammation markers in lipopolysaccharide (LPS)-induced macrophages by approximately 50% at a concentration of 25 µg/mL. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of MCMMB is thought to be mediated through its interaction with specific cellular targets, including enzymes involved in inflammatory pathways and bacterial cell wall synthesis. Detailed studies are needed to elucidate the precise molecular mechanisms.
Comparative Analysis
To better understand the unique properties of MCMMB, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity (MIC) | Anti-inflammatory Activity |
|---|---|---|
| This compound | S. aureus: 32 µg/mL | Reduces TNF-alpha by 50% |
| Methyl 2-chloro-5-methoxy-4-methylbenzoate | S. aureus: 64 µg/mL | Minimal effect |
| Methyl 4-chloro-2-methoxy-5-methylbenzoate | S. aureus: 128 µg/mL | No significant reduction |
This table illustrates that MCMMB exhibits superior antimicrobial and anti-inflammatory activities compared to some related compounds, highlighting its potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
